

Unveiling VU0240382: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU0240382

Cat. No.: B611728

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Nashville, TN - **VU0240382**, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), is a compound of significant interest in the fields of neuroscience and drug discovery. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in modulating M1 receptor signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

VU0240382 is chemically identified as N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2]thiadiazole-4-sulfonamide. Its unique structure is central to its function as a highly selective M1 PAM.

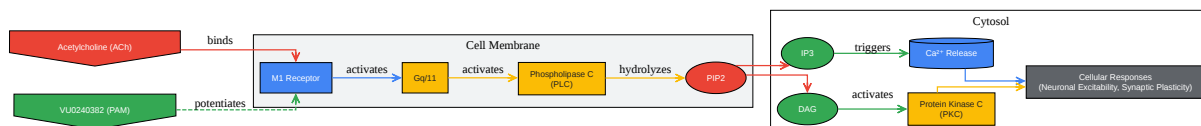
Table 1: Chemical and Physical Properties of **VU0240382**

Property	Value
Molecular Formula	C ₂₀ H ₂₁ N ₅ O ₃ S ₂
Molecular Weight	443.55 g/mol
CAS Number	1092550-36-1
IUPAC Name	N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2]thiadiazole-4-sulfonamide
SMILES	<chem>O=C(NCCS(=O)(=O)c1cccc2nsnc12)N1CCN(CC1)c1ccncc1</chem>
InChI	InChI=1S/C20H21N5O3S2/c26-19(23-8-9-24(10-6-23)18-4-1-16-2-5-18)11-12-22-30(27,28)17-7-3-13-14-21-29-25-15(13)14/h1-5,7H,6,8-12H2,(H,22,26)

Mechanism of Action: M1 Receptor Signaling Pathway

VU0240382 functions as a positive allosteric modulator, meaning it binds to a site on the M1 receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling cascades. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.

Upon activation by acetylcholine and potentiation by **VU0240382**, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are crucial for various cellular processes, including neuronal excitability, synaptic plasticity, and cognitive functions.



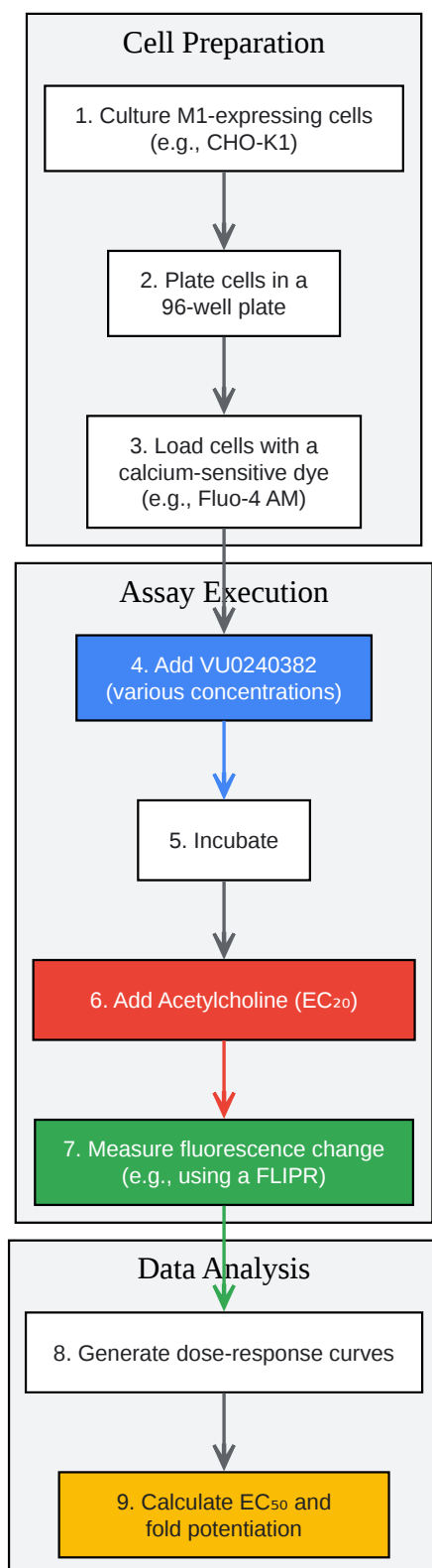
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Caption: M1 Receptor Signaling Pathway Modulated by **VU0240382**.

Experimental Protocols

A fundamental experiment to characterize the activity of **VU0240382** is the in vitro measurement of its potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.

Experimental Workflow: In Vitro Calcium Mobilization Assay



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References

- 1. VU 0240382 | 1092550-36-1 [m.chemicalbook.com]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
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